![molecular formula C12H22N2O2 B1390881 Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate CAS No. 885268-47-3](/img/structure/B1390881.png)
Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate
Overview
Description
Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2 . It is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The molecular structure of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is characterized by the presence of a spirocyclic system, which includes two nitrogen atoms . The InChI code for this compound is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-4-5-12(14)6-7-13-9-12/h13H,4-9H2,1-3H3 .Physical And Chemical Properties Analysis
Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate has a molecular weight of 226.32 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 226.168127949 g/mol .Scientific Research Applications
Organic Synthesis
Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate: is a valuable compound in organic synthesis. It serves as a building block in the construction of complex molecules due to its spirocyclic structure which is prevalent in many natural products and pharmaceuticals. Its tert-butyl group can be easily deprotected under acidic conditions, revealing a free carboxylic acid that can be further modified .
Medicinal Chemistry
In medicinal chemistry, this compound is used to synthesize potential pharmacophores. The diazaspiro moiety can mimic the backbone of peptides, making it useful in the development of peptide mimetics which are resistant to enzymatic degradation and thus have better pharmacokinetic properties .
Material Science
The unique structure of Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate makes it a candidate for the design of novel polymers. Its incorporation into polymer chains could result in materials with new properties, potentially useful for engineering or biomedical applications .
Catalysis
Spirocyclic compounds like Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate can act as ligands in catalytic systems. They can stabilize metal centers and induce chirality, which is crucial for asymmetric synthesis—a process important for creating compounds with specific desired activities .
Bioconjugation
This compound can be used in bioconjugation techniques where it is attached to biomolecules such as proteins or antibodies. The spirocyclic structure can serve as a linker that does not interfere with the biological activity of the molecule it is attached to, while also providing a handle for further functionalization .
Environmental Science
In environmental science, Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate could be explored for its potential use in the removal of pollutants. Its structure might interact with certain contaminants, facilitating their breakdown or removal from the environment .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-4-5-12(14)6-7-13-9-12/h13H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBANXJWOBNBLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655166 | |
Record name | tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate | |
CAS RN |
885268-47-3 | |
Record name | tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,7-Diaza-spiro[4.4]nonane-1-carboxylic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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